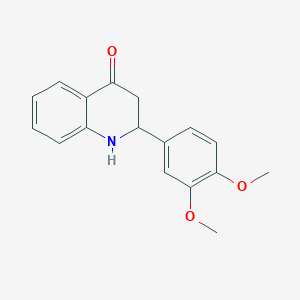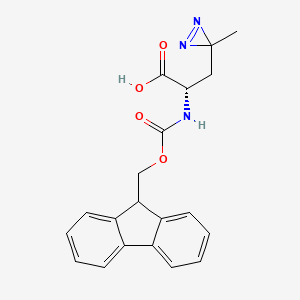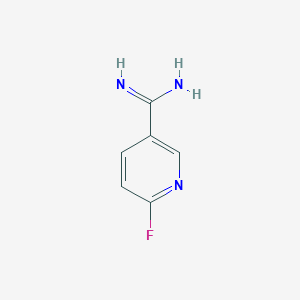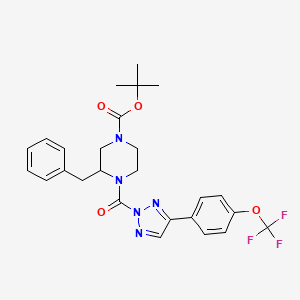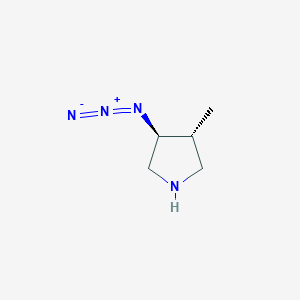
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, commonly known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAC belongs to the family of xanthene derivatives and has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
作用机制
PAC exerts its pharmacological effects through the modulation of various signaling pathways. In cancer cells, PAC has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the suppression of cancer cell growth and induction of apoptosis. PAC has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Furthermore, PAC has been shown to modulate the activity of ion channels, including TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
PAC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, PAC has been found to induce cell cycle arrest and apoptosis, leading to the suppression of cancer cell growth. PAC has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. In addition, PAC has been found to possess anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of chronic pain and inflammation. PAC has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the significant advantages of using PAC in lab experiments is its high purity, which ensures reproducibility and accuracy of the results. PAC is also relatively stable, making it suitable for long-term storage and use. However, one of the limitations of using PAC is its high cost, which may limit its use in large-scale experiments. Additionally, the solubility of PAC in water is relatively low, which may limit its use in aqueous-based experiments.
未来方向
There are several future directions for the research on PAC. Firstly, further studies are needed to elucidate the mechanism of action of PAC in cancer cells and other diseases. Secondly, the potential use of PAC in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Thirdly, the development of more efficient and cost-effective synthesis methods for PAC is needed to facilitate its use in large-scale experiments. Finally, the potential use of PAC in clinical trials should be investigated to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, PAC is a chemical compound that has shown promising potential in various fields of medicine, including cancer research, neurology, and immunology. PAC possesses various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. PAC exerts its pharmacological effects through the modulation of various signaling pathways, and its use in lab experiments has several advantages and limitations. Further research is needed to explore the potential therapeutic applications of PAC and to develop more efficient synthesis methods.
合成方法
The synthesis of PAC involves the condensation reaction between 4-piperidone hydrochloride and 2-phenoxyacetic acid, followed by the reaction with xanthene-9-carboxylic acid. The final product is obtained through a purification process using chromatography techniques. This synthesis method has been optimized to produce high yields of PAC with high purity.
科学研究应用
PAC has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, PAC has been shown to exhibit anti-cancer activity through the inhibition of cancer cell growth and induction of apoptosis. PAC has also been found to possess anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, PAC has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
属性
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c31-26(19-33-21-8-2-1-3-9-21)30-16-14-20(15-17-30)18-29-28(32)27-22-10-4-6-12-24(22)34-25-13-7-5-11-23(25)27/h1-13,20,27H,14-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEIMHDGTBPSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471338.png)

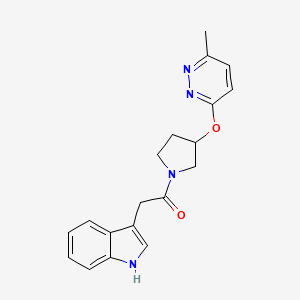
![(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2471344.png)
